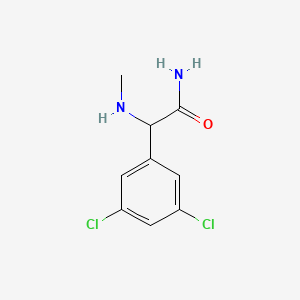
2-(3,5-Dichlorophenyl)-2-(methylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dichlorophenyl)-2-(methylamino)acetamide is an organic compound characterized by the presence of a dichlorophenyl group and a methylamino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3,5-dichloroaniline and methylamine.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperatures (0-5°C for the first step and room temperature for the second step) and inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(3,5-dichlorophenyl)-2-(methylamino)acetamide would involve similar steps but on a larger scale. Continuous flow reactors and automated systems may be used to ensure consistent quality and yield. The use of solvents and reagents would be optimized to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting the acetamide to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(3,5-dichlorophenyl)-2-(methylamino)acetamide serves as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways. Its structure allows it to act as a ligand in binding studies, helping to elucidate the function of various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of dyes, polymers, and other specialty chemicals. Its stability and reactivity profile make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which 2-(3,5-dichlorophenyl)-2-(methylamino)acetamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The dichlorophenyl group can enhance binding affinity to certain targets, while the methylamino group can influence the compound’s solubility and bioavailability.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating their signaling pathways.
Transport Proteins: Interaction with transport proteins can affect the distribution and elimination of the compound within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dichlorophenyl)-2-(ethylamino)acetamide
- 2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetamide
- 2-(3,5-Dichlorophenyl)-2-(hydroxyamino)acetamide
Uniqueness
Compared to its analogs, 2-(3,5-dichlorophenyl)-2-(methylamino)acetamide may exhibit unique properties such as:
- Enhanced Binding Affinity : The specific arrangement of functional groups can result in stronger interactions with biological targets.
- Improved Solubility : The methylamino group can enhance solubility in aqueous environments, facilitating its use in biological studies.
- Versatile Reactivity : The presence of both dichlorophenyl and methylamino groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity profile make it a valuable compound for further research and application.
Properties
Molecular Formula |
C9H10Cl2N2O |
|---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)-2-(methylamino)acetamide |
InChI |
InChI=1S/C9H10Cl2N2O/c1-13-8(9(12)14)5-2-6(10)4-7(11)3-5/h2-4,8,13H,1H3,(H2,12,14) |
InChI Key |
DNXDJOWGZCKITP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC(=CC(=C1)Cl)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Methoxyethoxy)ethyl]piperidine](/img/structure/B12124534.png)
![3-Thiophenecarboxylic acid, 4-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-, ethyl ester](/img/structure/B12124535.png)
![Benzenamine, 3-[3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl]-](/img/structure/B12124545.png)
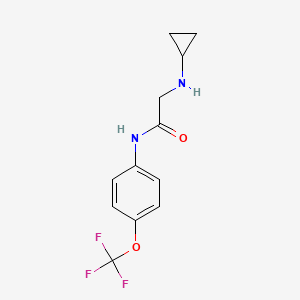
![4-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B12124570.png)
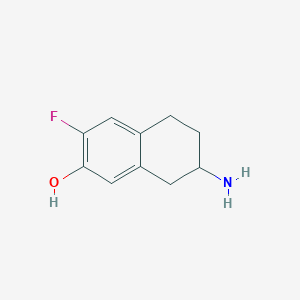
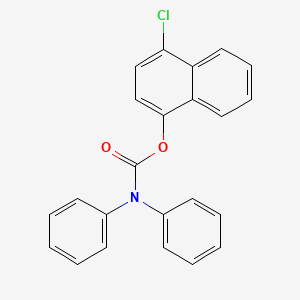


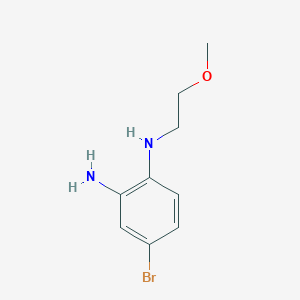
![3-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12124591.png)

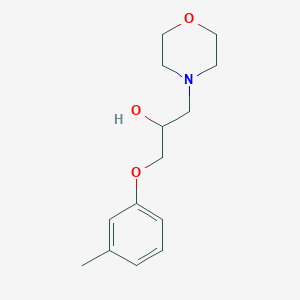
![2-methoxy-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B12124605.png)
